6-Fluoro-5-methylpyridine-3-sulfonyl chloride
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Overview
Description
6-Fluoro-5-methylpyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H5ClFNO2S and a molecular weight of 209.62 g/mol . It is a sulfonyl chloride derivative of pyridine, characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 5th position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method employs nucleophilic fluoride sources such as potassium fluoride (KF) or tetrabutylammonium fluoride (Bu4NF) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction conditions are optimized to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride may involve large-scale fluorosulfonylation processes. These processes utilize fluorosulfonyl radicals generated from various precursors to introduce the sulfonyl chloride group efficiently . The industrial methods are designed to be cost-effective and scalable, ensuring consistent quality and supply.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-5-methylpyridine-3-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and thiols. Reaction conditions often involve the use of bases such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Major Products Formed
The major products formed from reactions with this compound include sulfonamides, sulfonates, and other sulfonyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
6-Fluoro-5-methylpyridine-3-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with sulfonamide or sulfonate functional groups.
Mechanism of Action
The mechanism of action of 6-Fluoro-5-methylpyridine-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)pyridine-3-sulfonyl chloride: This compound has a trifluoromethyl group instead of a fluorine atom at the 6th position.
5-Methylpyridine-3-sulfonyl chloride: Lacks the fluorine atom at the 6th position.
6-Fluoro-3-pyridinesulfonyl chloride: Lacks the methyl group at the 5th position.
Uniqueness
6-Fluoro-5-methylpyridine-3-sulfonyl chloride is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring. This combination of substituents can influence the compound’s reactivity, stability, and overall chemical properties, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
6-fluoro-5-methylpyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO2S/c1-4-2-5(12(7,10)11)3-9-6(4)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQSVJXHPMMSEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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